molecular formula C5H5N3O3S B1591559 2-(Methylthio)-5-nitropyrimidin-4-ol CAS No. 75423-19-7

2-(Methylthio)-5-nitropyrimidin-4-ol

Cat. No. B1591559
CAS RN: 75423-19-7
M. Wt: 187.18 g/mol
InChI Key: ZHQPCZZUXLSAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include the starting materials, reagents, and conditions for each step, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity. Techniques such as melting point determination, spectroscopy, and chromatography might be used.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Olomoucine : 2-(Methylthio)-5-nitropyrimidin-4-ol has been utilized as a building block for synthesizing olomoucine, an important compound in the study of cell cycle regulation. This synthesis is efficient and can be applied to the creation of highly substituted purines and related scaffolds (Hammarström et al., 2002).

  • Chlorination Studies : Chlorination of pyrimidin-4-ols, including 2-(Methylthio)-5-nitropyrimidin-4-ol derivatives, has been studied, revealing important aspects of their chemical behavior and potential applications in synthesis (Harnden & Hurst, 1990).

  • Synthesis of Pyrrolopyrimidin-7-one Oxides : This compound is used in synthesizing poly-substituted pyrrolo[3,2-d]pyrimidin-7-one oxides, demonstrating its versatility in the creation of novel chemical entities (Čikotienė et al., 2008).

  • Vibrational Spectra Analysis : Vibrational spectra of 2-(Methylthio)-5-nitropyrimidin-4-ol derivatives have been analyzed, providing insights into their molecular properties and potential applications in materials science (Arivazhagan & Rexalin, 2013).

Biological and Medicinal Research

  • Synthesis of Antibacterial Agents : Derivatives of 2-(Methylthio)-5-nitropyrimidin-4-ol have been synthesized and evaluated for their antibacterial and antioxidant properties, showing potential in the development of new therapeutic agents (Sura et al., 2013).

  • Synthesis of Antihypertensive Agents : The compound has been used in the synthesis of thiosemicarbazides, triazoles, and Schiff bases as potential antihypertensive α-blocking agents, illustrating its role in drug discovery (Abdel-Wahab et al., 2008).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. This information is typically found in the material safety data sheet (MSDS) for the compound.


Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties or mechanism of action.


I hope this general information is helpful. For a specific compound like “2-(Methylthio)-5-nitropyrimidin-4-ol”, you would need to consult the scientific literature or conduct experiments to gather this information. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-methylsulfanyl-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3S/c1-12-5-6-2-3(8(10)11)4(9)7-5/h2H,1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQPCZZUXLSAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574666
Record name 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5-nitropyrimidin-4-ol

CAS RN

75423-19-7
Record name 2-(Methylsulfanyl)-5-nitropyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-5-nitropyrimidin-4-ol
Reactant of Route 2
2-(Methylthio)-5-nitropyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)-5-nitropyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)-5-nitropyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)-5-nitropyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)-5-nitropyrimidin-4-ol

Citations

For This Compound
1
Citations
MR Harnden, DT Hurst - Australian Journal of Chemistry, 1990 - CSIRO Publishing
Syntheses of a number of pyrimidin-4-ols having 5-nitrogen functionality are described. Phosphorus oxychloride/diethylaniline chlorination of 6-amino-2-methylthio-5-nitropyrimidin-4-ol …
Number of citations: 9 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.